molecular formula C22H14Br2N2O2 B5219708 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid

Katalognummer B5219708
Molekulargewicht: 498.2 g/mol
InChI-Schlüssel: GELUFFIZPVCGQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid, also known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It is a potent and specific inhibitor of the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Wirkmechanismus

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid acts by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the phosphorylation of downstream signaling molecules and inhibits the proliferation and survival of cancer cells. It is a reversible inhibitor, which means that its effects are reversible once the drug is removed. This compound is highly selective for the EGFR tyrosine kinase and does not significantly inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in vitro and in vivo, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as psoriasis and rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is its high selectivity for the EGFR tyrosine kinase, which makes it a useful tool for studying the role of EGFR signaling in cancer and other diseases. However, its potency may also make it difficult to use in certain experiments, as high concentrations of the drug may be required to achieve the desired effects. Another limitation is that this compound is a synthetic compound, which may limit its use in certain types of experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid. One area of research is the development of new analogs and derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of this compound, which may lead to the development of new treatments for inflammatory diseases. Finally, the use of this compound in combination with other drugs or therapies may be explored as a way to enhance its antitumor activity and overcome resistance to EGFR inhibitors.

Synthesemethoden

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with 4-bromobenzaldehyde to form a Schiff base, which is then reacted with imidazole in the presence of a Lewis acid catalyst. The resulting product is then treated with benzoic acid to give this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, head and neck cancer, and colorectal cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR signaling pathway, which is often overactive in cancer cells. This compound has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis, which are associated with abnormal EGFR signaling.

Eigenschaften

IUPAC Name

4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br2N2O2/c23-16-11-9-13(10-12-16)19-20(17-3-1-2-4-18(17)24)26-21(25-19)14-5-7-15(8-6-14)22(27)28/h1-12H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELUFFIZPVCGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.